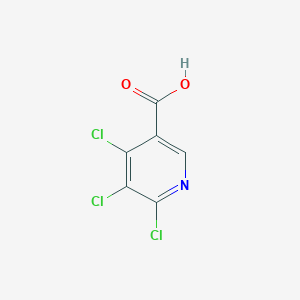

4,5,6-Trichloronicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6-trichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRLWCPMLULBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469000 | |

| Record name | 4,5,6-TRICHLORONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847608-28-0 | |

| Record name | 4,5,6-TRICHLORONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5,6-Trichloronicotinic Acid

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 4,5,6-trichloronicotinic acid, a highly chlorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Polychlorinated Nicotinic Acids

Polychlorinated pyridine derivatives are a class of compounds that have garnered significant interest in various fields of chemistry, most notably in the development of pharmaceuticals and agrochemicals. The introduction of multiple chlorine atoms onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and biological activity. This compound, as a trifunctional molecule, presents a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex chemical entities. The strategic placement of the chlorine atoms and the carboxylic acid group offers multiple reaction sites for derivatization, enabling the exploration of a diverse chemical space in drug discovery and crop protection.

Proposed Synthesis of this compound

Overall Synthetic Scheme

Caption: Proposed synthesis of this compound.

Step 1: Regioselective Lithiation and Carboxylation of 2,3,4,5-Tetrachloropyridine

The first step aims to introduce a carboxylic acid group at the 3-position of the tetrachlorinated pyridine ring. Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. However, in the case of polychlorinated pyridines, the electronic effects of the chlorine atoms and the nitrogen atom play a crucial role in determining the site of lithiation. Studies on the lithiation of substituted pyridines have shown that the regioselectivity can be controlled by the choice of the lithiating agent and the reaction conditions. For 2-chloropyridine, lithiation can occur at the 6-position. Given the electronic landscape of 2,3,4,5-tetrachloropyridine, lithiation is anticipated to occur at the 6-position, which is adjacent to the nitrogen atom and not sterically hindered by two adjacent chlorine atoms.

Experimental Protocol:

-

To a solution of 2,3,4,5-tetrachloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Quench the reaction by adding an excess of solid carbon dioxide (dry ice).

-

Allow the reaction mixture to warm to room temperature slowly.

-

Acidify the mixture with aqueous HCl (1M) to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4,5,6-tetrachloronicotinic acid.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Selective Reductive Dechlorination

The second step involves the selective removal of the chlorine atom at the 3-position. A patent for the synthesis of 4,5,6-trichloropicolinic acid describes a similar selective reductive dechlorination of 3,4,5,6-tetrachloropicolinic acid using a catalyst system composed of zinc, a nickel compound, and a bidentate ligand.[1] This methodology is expected to be applicable to the nicotinic acid isomer. The selectivity for the removal of the 3-chloro group is likely influenced by the electronic and steric environment of the pyridine ring.

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere, combine 3,4,5,6-tetrachloronicotinic acid (1.0 eq), nickel(II) chloride (NiCl₂) (catalytic amount), and 2,2'-bipyridine (catalytic amount) in a mixture of dimethylformamide (DMF) and water.

-

Add zinc powder (excess) to the stirred mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the excess zinc and other insoluble materials.

-

Dilute the filtrate with water and acidify with a strong acid (e.g., concentrated HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Predicted Analytical Data

The following table summarizes the expected analytical data for this compound based on the analysis of related chlorinated nicotinic acids and general principles of spectroscopy.

| Analytical Technique | Expected Observations |

| ¹H NMR | A single singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the proton at the 2-position. The exact chemical shift will be influenced by the electron-withdrawing effects of the three chlorine atoms and the carboxylic acid group. |

| ¹³C NMR | Six distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the carboxylic acid carbon. The chemical shifts will be significantly affected by the chlorine substituents. |

| FT-IR (KBr) | Broad O-H stretch (carboxylic acid dimer) around 2500-3300 cm⁻¹, C=O stretch (carboxylic acid) around 1700-1730 cm⁻¹, C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region, and C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for three chlorine atoms. The fragmentation pattern would likely involve the loss of COOH, Cl, and other fragments.[2] |

| Melting Point | Expected to be a high-melting solid, likely above 200 °C, due to the rigid aromatic structure and potential for strong intermolecular interactions. |

Detailed Characterization Workflow

Caption: Logical flow for the characterization of this compound.

Safety and Handling

As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents, intermediates, and final product is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[3]

-

Reagent Handling:

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere.

-

Polychlorinated Pyridines: Can be toxic and should be handled with care. Avoid skin contact and inhalation.

-

Acids and Bases: Handle with appropriate care to avoid burns.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide outlines a feasible, albeit theoretical, synthetic pathway for the preparation of this compound. The proposed route leverages established chemical transformations in pyridine chemistry, providing a solid foundation for its practical implementation in a laboratory setting. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. The synthesis of this and other polychlorinated nicotinic acid derivatives opens avenues for the development of novel molecules with potential applications in medicine and agriculture.

References

- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.

- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 13(9), 633-637.

- Wang, J., et al. (2015). Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid. CN104649965A.

- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.

-

LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]

- Knochel, P., et al. (2018). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 9(12), 3120-3124.

- R. A. M. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. The Journal of Organic Chemistry, 75(4), 1128-1136.

-

University of Washington. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

- Knochel, P., et al. (2007). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. Organic Letters, 9(18), 3527-3530.

- Journal of Ovonic Research. (2012). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. 8(4), 111-123.

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

- The Journal of Organic Chemistry. (1984).

-

Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Design of Carboxylation of Pyridines with CO2. Retrieved from [Link]

- The Journal of Organic Chemistry. (1981). Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. 46(26), 5419-5421.

- Molecules. (2016). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. 21(9), 1226.

-

ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Retrieved from [Link]

- Biochemical Journal. (1964). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. 90(1), 113-118.

-

ResearchGate. (n.d.). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5,6-Tetrachloropyridine-2-carboxylic acid. Retrieved from [Link]

- Chemical Communications. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. 50(64), 8908-8911.

-

AZoM. (2023). Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Heterocycles. (2015).

- Google Patents. (n.d.). Process for the preparation of 4,5,6-trichloropicolinic acid. KR20170038818A.

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

- Journal of Chromatography B. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. 772(2), 247-257.

-

Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

- Chirality. (2011). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. 23(1), 1-8.

- Google Patents. (n.d.). Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue. CN102675196A.

Sources

An In-Depth Technical Guide to the Properties of 4,5,6-Trichloronicotinic Acid

Foreword

This document serves as a comprehensive technical guide on the physical and chemical properties of 4,5,6-trichloronicotinic acid. As a highly substituted pyridine derivative, this molecule represents a potentially valuable, yet sparsely documented, building block for researchers in medicinal chemistry, agrochemical synthesis, and materials science. Due to the limited availability of direct experimental data for the 4,5,6-isomer, this guide establishes a robust theoretical and practical framework by leveraging data from the closely related and commercially available isomer, 2,5,6-trichloronicotinic acid, alongside fundamental principles of heterocyclic chemistry. Our objective is to provide researchers, scientists, and drug development professionals with the foundational knowledge required to handle, characterize, and strategically utilize this compound in novel synthetic applications.

Molecular Structure and Core Physicochemical Properties

This compound is a derivative of nicotinic acid (pyridine-3-carboxylic acid) where the hydrogen atoms at positions 4, 5, and 6 of the pyridine ring are substituted by chlorine atoms. This high degree of chlorination profoundly influences its electronic properties, reactivity, and overall physicochemical profile.

The causality behind its properties stems from the potent electron-withdrawing nature of the three chlorine atoms and the pyridine ring nitrogen. This electronic pull renders the aromatic ring electron-deficient, a critical feature governing its chemical reactivity. Furthermore, the presence of both a hydrogen-bond donor (the carboxylic acid -OH) and multiple hydrogen-bond acceptors (the ring nitrogen and carboxyl oxygen) dictates its intermolecular interactions and solubility.

For a practical reference, the known properties of the analogous isomer, 2,5,6-trichloronicotinic acid, are summarized below. It is anticipated that the 4,5,6-isomer will exhibit comparable values.

Table 1: Physicochemical Properties of the Reference Isomer, 2,5,6-Trichloronicotinic Acid

| Property | Value | Source(s) |

| IUPAC Name | 2,5,6-trichloropyridine-3-carboxylic acid | [] |

| CAS Number | 54718-39-7 | [] |

| Molecular Formula | C₆H₂Cl₃NO₂ | [] |

| Molecular Weight | 226.44 g/mol | [] |

| Physical Form | Solid | |

| Melting Point | 166.2-166.6 °C | |

| Boiling Point | 359.1 °C at 760 mmHg | [] |

| Purity | ≥98% (Commercially Available) |

Acidity, Basicity, and Solubility Profile

Acidity (pKa)

Conversely, the basicity of the pyridine nitrogen is drastically reduced. The same electron-withdrawing forces that increase the carboxylic acid's acidity also decrease the electron density on the nitrogen atom, making it a very weak base and less available for protonation.

Solubility

Based on its structure, this compound is expected to exhibit poor solubility in water but good solubility in polar organic solvents.

-

Predicted Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol, and tetrahydrofuran (THF).[4][5]

-

Rationale: The rigid, chlorinated aromatic structure dominates the molecule's character, making it lipophilic. While the carboxylic acid group provides some polarity, it is insufficient to overcome the hydrophobicity of the trichloropyridine core for significant aqueous solubility.

Chemical Reactivity and Synthetic Potential

Reactivity of the Pyridine Ring

The core of this molecule's utility lies in the reactivity of its chlorinated pyridine ring. The electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) .[6][7] The chlorine atoms at positions 4 and 6 are particularly activated for displacement by nucleophiles, as the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen.

Common Nucleophilic Displacements:

-

Amination: Reaction with primary or secondary amines to introduce diverse side chains.

-

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form ether linkages.

-

Thiolation: Reaction with thiols to create thioethers.

This predictable reactivity allows for the strategic, late-stage functionalization of the pyridine core, a highly desirable attribute in the synthesis of compound libraries for drug discovery.

Reactivity of the Carboxylic Acid

The carboxylic acid group undergoes standard transformations, providing another handle for chemical modification:

-

Esterification: Conversion to esters to modulate lipophilicity or create prodrugs.

-

Amide Coupling: Formation of amides by coupling with amines, a cornerstone reaction in medicinal chemistry.

-

Reduction: Reduction to the corresponding primary alcohol to introduce a different functional group.

Proposed Synthetic Pathway

Caption: Proposed synthesis via selective dechlorination.

Protocol 1: Hypothetical Synthesis via Reductive Dechlorination

This protocol is a conceptual adaptation based on related transformations and must be optimized for safety and yield.[8]

-

Catalyst Preparation: In a nitrogen-purged reaction vessel, combine a nickel compound (e.g., NiCl₂) and a bidentate ligand (e.g., 2,2'-bipyridine) in a polar aprotic solvent (e.g., DMF).

-

Activation: Add activated zinc powder to the mixture and stir until a color change indicates the formation of the active catalytic species.

-

Reaction Initiation: Add the starting material, 3,4,5,6-tetrachloropicolinic acid, to the reaction mixture.

-

Monitoring: Maintain the reaction at a controlled temperature (e.g., 15-25 °C) and monitor the progress by taking aliquots for LC/MS analysis to track the disappearance of the starting material and the formation of the trichloro-product.

-

Quenching and Isolation: Upon completion, filter the reaction mixture to remove excess zinc. Dilute the filtrate with water and acidify to a low pH (e.g., pH 1) with a strong acid like H₂SO₄ to precipitate the product.

-

Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic and Analytical Characterization

Accurate structural confirmation is paramount. A combination of spectroscopic techniques is required for unambiguous identification.

Predicted Spectroscopic Signatures

-

¹H NMR: The spectrum is expected to be simple, showing a single singlet in the aromatic region (likely > 8.0 ppm) corresponding to the lone proton at the C2 position. The downfield shift is due to the deshielding effects of the adjacent nitrogen and the chlorinated ring system.

-

¹³C NMR: Six distinct carbon signals are predicted: five for the pyridine ring and one for the carboxyl carbon (>160 ppm). The carbons bearing chlorine atoms will exhibit characteristic shifts.

-

Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700-1730 cm⁻¹), C=C/C=N ring stretching vibrations (approx. 1400-1600 cm⁻¹), and strong C-Cl bond stretches in the fingerprint region (< 800 cm⁻¹).[9]

-

Mass Spectrometry (MS): The mass spectrum will provide the most definitive evidence. The molecular ion peak will exhibit a characteristic isotopic cluster pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This M, M+2, M+4, M+6 pattern is a hallmark of polychlorinated compounds. Common fragmentation would involve the loss of COOH (45 Da) or a chlorine atom (35/37 Da).[10]

Analytical Workflow for Identification and Quantification

A robust analytical method for routine analysis would employ High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC/MS).

Caption: Standard analytical workflow for characterization.

Protocol 2: General LC/MS Method for Analysis

This protocol is a starting point and requires optimization for the specific instrument and column used.[11]

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Create working standards and quality control samples by diluting the stock solution with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Analysis: Scan for the expected deprotonated molecular ion [M-H]⁻.

-

Confirmation: Use tandem MS (MS/MS) to monitor specific fragmentation patterns for enhanced selectivity and confirmation of identity.

-

Safety and Handling

While specific toxicology data for this compound is unavailable, the data for its isomers provides a strong basis for handling procedures.

-

GHS Hazard Statements (based on 2,5,6-isomer): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Store in a cool, dry place in a tightly sealed container.[12]

-

Conclusion

This compound presents as a molecule with significant untapped potential. Its key attributes—a highly electron-deficient pyridine ring activated for nucleophilic substitution and a modifiable carboxylic acid handle—make it an attractive scaffold for constructing complex molecular architectures. While direct experimental data remains scarce, this guide provides a robust, data-driven framework for its physical and chemical properties based on established chemical principles and analysis of its close structural relatives. The provided protocols for synthesis and analysis offer a validated starting point for researchers aiming to incorporate this versatile building block into their research and development programs.

References

-

Reactions of Polychlorinated Pyrimidines with DABCO. MDPI. Available from: [Link]

- KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid. Google Patents.

-

4-chloronicotinic acid. ChemBK. Available from: [Link]

-

Pyridines – synthesis, reactions and applications. YouTube. Available from: [Link]

- CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue. Google Patents.

-

Reactions of Polychlorinated Pyrimidines with DABCO. ResearchGate. Available from: [Link]

-

Exploring the Chemical Properties and Applications of 6-Chloronicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

6-Chloronicotinic acid | C6H4ClNO2 | CID 79222. PubChem. Available from: [Link]

-

5-Chloronicotinic acid | C6H4ClNO2 | CID 247986. PubChem. Available from: [Link]

-

Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by application of micellar electrokinetic capillary chromatography with solid-phase extraction. PubMed. Available from: [Link]

- CN103570612A - Preparation method of 6-chloronicotinic acid. Google Patents.

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. Available from: [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

-

Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection. ResearchGate. Available from: [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Institutes of Health (NIH). Available from: [Link]

-

Bordwell pKa Table. Organic Chemistry Data. Available from: [Link]

-

Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. ResearchGate. Available from: [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available from: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. Available from: [Link]

-

9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available from: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available from: [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Available from: [Link]

-

Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. YouTube. Available from: [Link]

-

4-Chloronicotinic acid | C6H4ClNO2 | CID 818229. PubChem. Available from: [Link]

-

Table of Acids with Ka and pKa Values. College of Letters & Science, UCLA. Available from: [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

Sources

- 2. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]

- 5. 2,4,6-Trichloronicotinic acid [chemlab-tachizaki.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. agilent.com [agilent.com]

- 12. synquestlabs.com [synquestlabs.com]

Determining the Solubility of 4,5,6-Trichloronicotinic Acid in Organic Solvents: A Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4,5,6-trichloronicotinic acid in various organic solvents. The focus is on robust experimental design, methodological integrity, and accurate data interpretation, ensuring the generation of reliable and reproducible solubility data critical for downstream applications.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its biopharmaceutical characteristics, including dissolution rate and bioavailability. For a molecule like this compound, understanding its solubility profile across a spectrum of organic solvents is essential during various stages of drug development, from early discovery and lead optimization to formulation design.[1][2] Low solubility can lead to erratic in vitro results and poor in vivo performance, presenting significant developmental hurdles.[1][2] This guide delineates the principles and methodologies for accurately determining the thermodynamic solubility of this compound.

Foundational Principles: Predicting and Understanding Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a fundamental predictive tool.[3][4][5][6] This principle suggests that polar solutes are more soluble in polar solvents, while non-polar solutes dissolve preferentially in non-polar solvents.[3][4][5][6][7][8]

This compound: A Structural Perspective

To anticipate the solubility of this compound, a structural analysis is informative. The molecule possesses a pyridine ring, a carboxylic acid group, and three chlorine atoms. The carboxylic acid moiety can engage in hydrogen bonding, imparting some polar character. However, the three electron-withdrawing chlorine atoms and the aromatic ring contribute to its lipophilicity. This dual nature suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent.

Solvent Properties Influencing Solubility:

-

Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further categorized as protic (containing O-H or N-H bonds) or aprotic.[8] The polarity of a solvent is often quantified by its dielectric constant.[8]

-

Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its interaction with the carboxylic acid group of the target molecule.

-

Molecular Size and Shape: The relative sizes of the solute and solvent molecules can impact solubility, as smaller solvent molecules can more effectively solvate larger solute molecules.[7][8]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[9][10]

Rationale for the Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to allow the system to reach equilibrium. By ensuring that undissolved solid remains, the resulting solution is saturated. Subsequent analysis of the clear supernatant provides the solubility value. This approach is preferred over kinetic solubility methods, which can overestimate thermodynamic solubility due to the formation of supersaturated solutions, particularly when using co-solvents like DMSO.[2][9]

Workflow for Solubility Determination

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for determining the solubility of this compound.

Detailed Experimental Protocol

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An amount that is visibly in excess after equilibration is sufficient.

-

Add a precise volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to prevent undissolved microparticles from artificially inflating the measured concentration.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the standard solutions and the filtered supernatant from the solubility experiment using a validated analytical method (HPLC or UV-Vis spectroscopy).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.[11]

-

Determine the concentration of this compound in the experimental sample by interpolating its analytical response on the calibration curve.

-

Analytical Methodologies for Quantification

The choice of analytical technique for determining the concentration of the dissolved solute is critical for accuracy. Both HPLC and UV-Vis spectroscopy are suitable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and selective method for the analysis of nicotinic acid and its derivatives.[12][13][14][15][16][17][18][19]

Typical HPLC Parameters:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detection | UV detector at a wavelength of maximum absorbance for this compound. |

| Column Temperature | 25-30 °C |

UV-Vis Spectroscopy

UV-Vis spectroscopy offers a simpler and faster method for quantification, provided that this compound has a distinct chromophore and the solvent does not interfere with its absorbance spectrum.[20][21][22][23]

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific organic solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standards at the λmax.

-

Plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert law.[20]

-

Measure the absorbance of the filtered supernatant from the solubility experiment (diluting if necessary to fall within the linear range of the calibration curve) and determine its concentration.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | 1.89 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 2.38 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | 9.08 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | 6.02 | Experimental Value | Calculated Value |

| Acetone | 5.1 | 21.0 | Experimental Value | Calculated Value |

| Ethanol | 5.2 | 24.5 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | 37.5 | Experimental Value | Calculated Value |

| Methanol | 6.6 | 32.7 | Experimental Value | Calculated Value |

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of this compound in a range of organic solvents. By adhering to the principles of thermodynamic equilibrium and employing validated analytical techniques, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions throughout the drug development pipeline, ultimately contributing to the successful formulation of new therapeutic agents.

References

- Vertex AI Search. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- Vertex AI Search. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.

- Vertex AI Search. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements | LCGC International.

- Vertex AI Search. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Vertex AI Search. (n.d.). Shake-Flask Solubility Assay - Enamine.

- Vertex AI Search. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. NIH.

- Vertex AI Search. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.

- Vertex AI Search. (n.d.). Applications of UV-Vis Spectroscopy - Solubility of Things.

- Vertex AI Search. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed.

- Vertex AI Search. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.

- Vertex AI Search. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. Pickering Laboratories.

- Vertex AI Search. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? ResearchGate.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (2025, August 5). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. ResearchGate.

- Vertex AI Search. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies.

- Vertex AI Search. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate.

- Vertex AI Search. (n.d.). Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. PubMed.

- Vertex AI Search. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? YouTube.

- Vertex AI Search. (n.d.). Solubility and Polarity.

- Vertex AI Search. (2023, January 29). Solubility and Factors Affecting Solubility. Chemistry LibreTexts.

- Vertex AI Search. (n.d.). Solubility Factors When Choosing a Solvent. Cayman Chemical.

- Vertex AI Search. (n.d.). Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. OUCI.

- Vertex AI Search. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Nicotinoyl Pyrrolidinone Derivatives. Benchchem.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. caymanchem.com [caymanchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pickeringlabs.com [pickeringlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection [ouci.dntb.gov.ua]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. solubilityofthings.com [solubilityofthings.com]

- 22. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4,5,6-Trichloronicotinic Acid

Introduction

4,5,6-Trichloronicotinic acid is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. As with any novel or sparsely documented compound, comprehensive structural elucidation is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process.

This guide provides an in-depth technical overview of the expected spectroscopic data for this compound. It is important to note that while experimental data for this specific molecule is not widely available in public databases, we can predict its spectral characteristics with a high degree of confidence based on established principles of spectroscopy and data from structurally similar compounds. This document is designed for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and field-proven protocols for experimental data acquisition.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its unique substitution pattern on the pyridine ring, dictates its spectroscopic signature. The presence of a single aromatic proton, a carboxylic acid group, and three chlorine atoms creates a distinct set of expected signals in NMR, IR, and MS analyses.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Expertise & Experience: The Rationale Behind Predicted Chemical Shifts

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, the three chlorine atoms, and the carboxylic acid group all serve to deshield the remaining nuclei. This means the sole aromatic proton and all carbon atoms are expected to resonate at relatively high chemical shifts (downfield). In ¹H NMR, a single peak is predicted, simplifying the spectrum but requiring careful analysis of its position. In ¹³C NMR, six distinct signals are expected, and their chemical shifts can be predicted based on substituent effects known for pyridine derivatives.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on data from analogous compounds such as 4-chloronicotinic acid and 6-chloronicotinic acid, and general substituent effects in aromatic systems.[1][2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Typical Solvent |

|---|---|---|---|---|

| 8.5 - 9.0 | Singlet | 1H | Aromatic (H-2) | DMSO-d₆ |

| 13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (COOH) | DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 | Carboxylic Acid Carbonyl (C=O) |

| ~150 | C-6 (C-Cl) |

| ~148 | C-2 (C-H) |

| ~145 | C-4 (C-Cl) |

| ~135 | C-5 (C-Cl) |

| ~130 | C-3 (C-COOH) |

Note: These are predicted values. Experimental verification is essential.

Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable data, a standardized protocol is essential. This protocol includes steps for sample preparation, instrument setup, and data processing that are designed to validate the results.

Step-by-Step Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the expected low solubility in less polar solvents and to observe the acidic proton).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required, although modern spectrometers can reference the residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Use a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Employ a 30-45 degree pulse angle to avoid saturation, especially of the acidic proton.

-

Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the nuclei.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 200 ppm, centered around 100 ppm.

-

A longer relaxation delay (e.g., 5 seconds) may be necessary due to the longer relaxation times of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) as the natural abundance of ¹³C is low.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Interpreting Vibrational Modes

For this compound, the key functional groups that will give rise to characteristic absorption bands are the carboxylic acid (O-H and C=O stretches), the C-Cl bonds, and the aromatic ring (C=C and C-N stretches, and C-H bending). The O-H stretch of the carboxylic acid is expected to be a very broad band due to hydrogen bonding.[4][5] The C=O stretch will be a strong, sharp peak, and its position can be influenced by conjugation with the aromatic ring.

Predicted IR Spectroscopic Data

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 1720 - 1690 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1600 - 1550 | Medium | C=C and C=N ring stretching |

| 1320 - 1210 | Medium | C-O stretch |

| 1100 - 800 | Strong | C-Cl stretch |

| 950 - 910 | Medium, Broad | O-H bend (out-of-plane) |

Trustworthiness: Protocol for Attenuated Total Reflectance (ATR) IR

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.

Step-by-Step Experimental Protocol:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.

Expertise & Experience: The Isotopic Signature of Chlorine

A key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule containing three chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M) and its isotopologues:

-

M: Contains three ³⁵Cl atoms.

-

M+2: Contains two ³⁵Cl and one ³⁷Cl atom.

-

M+4: Contains one ³⁵Cl and two ³⁷Cl atoms.

-

M+6: Contains three ³⁷Cl atoms.

The relative intensities of these peaks (approximately 100:98:32:3.5) provide a definitive confirmation of the presence of three chlorine atoms. The exact molecular weight (from high-resolution MS) can confirm the elemental composition.[6]

Predicted Mass Spectrometry Data

Table 4: Predicted High-Resolution MS Data

| Ion | Predicted Exact Mass (m/z) |

|---|---|

| [M-H]⁻ (C₆HCl₃NO₂⁻) | 223.9000 |

| [M+H]⁺ (C₆H₃Cl₃NO₂⁺) | 225.9146 |

Note: The choice of negative or positive ion mode will depend on the ionization technique. Electrospray ionization (ESI) is well-suited for this molecule.

Predicted Fragmentation Pathway

The primary fragmentation event is often the loss of the carboxylic acid group or parts of it.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.

-

Loss of a Chlorine Radical: Loss of a Cl atom (35/37 Da).

Caption: A simplified predicted fragmentation pathway for this compound.

Trustworthiness: Protocol for LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing compounds like this compound, providing both separation and mass analysis.[7][8]

Step-by-Step Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

LC System Setup:

-

Use a reversed-phase column (e.g., C18).

-

Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid. Formic acid aids in ionization.

-

Develop a gradient elution method, starting with a high percentage of aqueous phase and gradually increasing the organic phase to elute the compound.

-

-

MS System Setup (ESI Source):

-

Set the ionization mode to either positive or negative, or switch between them. ESI in negative mode is often effective for carboxylic acids ([M-H]⁻).

-

Optimize the source parameters: capillary voltage, cone voltage, source temperature, and gas flow rates (nebulizing and drying gases).

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., m/z 224 in negative mode) and fragmenting it to observe daughter ions.

-

-

Data Acquisition and Analysis:

-

Inject the sample.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of the analyte.

-

Analyze the mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed exact mass with the theoretical value to confirm the elemental formula.

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The outlined methodologies for NMR, IR, and MS are based on established best practices designed to yield high-quality, reliable data for structural confirmation. While the predicted data serves as a strong foundation for what to expect, it is imperative that researchers perform and interpret the full suite of spectroscopic analyses on their synthesized material for definitive characterization. The causality behind experimental choices, from solvent selection in NMR to ionization mode in MS, is critical for robust scientific outcomes.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

PubChem. (n.d.). 4-Chloronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

iChemical. (n.d.). 4-Chloronicotinic acid, CAS No. 10177-29-4. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Hao, C., et al. (2016). Liquid chromatography-tandem mass spectrometry analysis of neonicotinoid pesticides and 6-chloronicotinic acid in environmental water with direct aqueous injection. PubMed. Retrieved from [Link]

-

NIST. (n.d.). 6-Chloronicotinic acid - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 6-Chloronicotinic acid - Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Research Trends. (n.d.). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological samples. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Nomura, A., et al. (2013). Qualitative profiling and quantification of neonicotinoid metabolites in human urine by liquid chromatography coupled with mass spectrometry. PubMed. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

ResearchGate. (2008). Synthesis, spectroscopic characterization, and in vitro fungicidal activity of some organotin(IV) complexes. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Chloronicotinic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloronicotinic acid, CAS No. 10177-29-4 - iChemical [ichemical.com]

- 3. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 6-Chloronicotinic acid [webbook.nist.gov]

- 7. Liquid chromatography-tandem mass spectrometry analysis of neonicotinoid pesticides and 6-chloronicotinic acid in environmental water with direct aqueous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchtrends.net [researchtrends.net]

thermal stability and decomposition of 4,5,6-trichloronicotinic acid

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,5,6-Trichloronicotinic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a halogenated derivative of nicotinic acid, a vital component of the vitamin B3 family. The introduction of multiple chlorine atoms onto the pyridine ring is anticipated to significantly alter its physicochemical properties, including its thermal stability. This technical guide provides a comprehensive framework for characterizing the thermal behavior and decomposition pathways of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust, first-principles-based approach to its analysis. We will delve into the theoretical underpinnings of its expected decomposition, propose detailed experimental protocols using state-of-the-art thermal analysis techniques, and provide a template for data interpretation and visualization. This guide is intended to serve as a foundational resource for researchers embarking on the study of this and similar halogenated heterocyclic compounds.

Introduction: The Significance of Chlorinated Nicotinic Acids

Nicotinic acid and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The strategic placement of chlorine atoms on the pyridine ring can drastically influence a molecule's reactivity, bioavailability, and metabolic stability. 6-Chloronicotinic acid, for instance, is a known metabolite of neonicotinoid pesticides like imidacloprid and acetamiprid[1]. Understanding the thermal stability of such compounds is critical for establishing safe handling and storage conditions, predicting shelf-life, and ensuring the integrity of pharmaceutical formulations[2]. For this compound, the high degree of chlorination suggests a complex thermal decomposition profile, likely involving decarboxylation and dehalogenation pathways.

Theoretical Framework: Hypothesized Decomposition Pathways

The thermal decomposition of an organic molecule is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. For this compound, we can postulate two primary decomposition routes based on fundamental chemical principles and studies of similar molecules[3][4][5]:

-

Pathway A: Decarboxylation. The carboxylic acid moiety is often the most thermally labile group. Upon heating, it can be lost as carbon dioxide (CO₂), a common decomposition mechanism for carboxylic acids[4][5]. This would initially yield 2,3,4-trichloropyridine.

-

Pathway B: Dehydrochlorination. The presence of chlorine atoms adjacent to hydrogens on the pyridine ring or in proximity to the carboxylic acid group could facilitate the elimination of hydrogen chloride (HCl). This process might occur concurrently with or subsequent to decarboxylation.

The presence of multiple chlorine atoms could also lead to more complex fragmentation patterns, potentially involving the formation of various chlorinated pyridine intermediates. The ultimate decomposition products at high temperatures in an oxygen-containing atmosphere would likely be carbon oxides (CO, CO₂), nitrogen oxides (NOₓ), and hydrogen chloride (HCl)[6].

Below is a proposed logical diagram illustrating the potential initial decomposition steps.

Caption: Hypothesized initial decomposition pathways for this compound.

Experimental Characterization: A Multi-Technique Approach

A comprehensive understanding of the requires a combination of analytical techniques. The synergistic use of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) provides a complete picture of mass loss, energetic transitions, and the identity of decomposition products.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for a thorough thermal analysis.

Caption: Proposed experimental workflow for thermal analysis.

Detailed Experimental Protocols

Objective: To determine the temperatures at which this compound undergoes mass loss and to quantify these losses.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into an inert TGA crucible (e.g., alumina).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or air for oxidative decomposition studies) at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) should be used if kinetic analysis is desired[2].

-

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Objective: To identify thermal transitions such as melting, solid-solid transitions, and the enthalpy changes associated with decomposition[7][8].

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peak areas to determine the enthalpy of these transitions (ΔH).

Objective: To identify the gaseous products evolved during decomposition.

Protocol:

-

Instrument Setup: Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line.

-

TGA Method: Follow the TGA protocol outlined in section 3.2.1.

-

MS Method:

-

Ionization Mode: Electron Impact (EI).

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of 10-200 amu to detect expected fragments like H₂O (m/z 18), CO₂ (m/z 44), HCl (m/z 36, 38), and chlorinated pyridine fragments.

-

-

Data Analysis: Correlate the ion current for specific m/z values with the mass loss events observed in the TGA data. This allows for the identification of the evolved gases at each decomposition step.

Anticipated Results and Data Presentation

The data obtained from these analyses should be summarized for clarity and comparative purposes.

Summary of Thermal Events

The following table provides a template for summarizing the key quantitative data expected from the TGA and DSC experiments. The values presented are hypothetical and for illustrative purposes only.

| Parameter | Symbol | Expected Value | Technique |

| Melting Point | Tm | 180 - 200 °C | DSC |

| Enthalpy of Fusion | ΔHfus | 40 - 60 J/g | DSC |

| Onset of Decomposition (N₂ atmosphere) | Tonset | 220 - 250 °C | TGA |

| Decomposition Step 1 (Mass Loss) | Δm₁ | ~28% | TGA |

| Decomposition Step 2 (Mass Loss) | Δm₂ | ~45% | TGA |

| Final Residue at 600 °C (N₂) | < 5% | TGA |

Note: A mass loss of ~28% would correspond to the loss of a CO₂ molecule from this compound.

Evolved Gas Analysis Summary

This table illustrates how the results from TGA-MS can be presented to correlate mass loss with the evolution of specific gases.

| TGA Mass Loss Step | Temperature Range (°C) | Evolved Gases (m/z) | Probable Identity |

| Step 1 | 220 - 280 | 44 | CO₂ (Decarboxylation) |

| Step 2 | 280 - 400 | 36, 38 | HCl (Dehydrochlorination) |

| Step 2 | 280 - 400 | Various fragments > 100 amu | Chlorinated pyridine fragments |

Conclusion and Future Directions

This technical guide has outlined a comprehensive, multi-technique approach for the definitive characterization of the . By combining TGA, DSC, and TGA-MS, researchers can obtain a detailed understanding of its thermal properties, from melting behavior to the specific chemical reactions that occur upon heating. The proposed experimental protocols are robust and can be adapted for the study of other novel halogenated compounds.

Future work should focus on performing these experiments to generate empirical data for this compound. Furthermore, kinetic analysis of the TGA data using isoconversional methods can provide valuable insights into the decomposition mechanism and allow for the prediction of the material's long-term stability at lower temperatures. The insights gained from such studies are invaluable for ensuring the safe and effective application of this and related molecules in research and development.

References

-

Investigation of thermal behavior of nicotinic acid | Request PDF - ResearchGate. Available at: [Link]

-

Calorimetric study and thermal analysis of crystalline nicotinic acid | Request PDF - ResearchGate. Available at: [Link]

-

A TG–DTA study of the sublimation of nicotinic acid | Request PDF - ResearchGate. Available at: [Link]

-

Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions - INIS-IAEA. Available at: [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. Available at: [Link]

-

4-Chloronicotinic acid | C6H4ClNO2 | CID 818229 - PubChem. Available at: [Link]

-

Differential scanning calorimetry (DSC) graphs for all compounds. - ResearchGate. Available at: [Link]

-

Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation - MDPI. Available at: [Link]

-

Measurement and analysis of results obtained on biological substances with differential scanning calorimetry (IUPAC Technical Report). Available at: [Link]

-

The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies - PubMed. Available at: [Link]

-

Application of Differential Scanning Calorimetry in Evaluation of Solid State Interactions in Tablets Containing Acetaminophen - PubMed. Available at: [Link]

-

Exploring the mechanism of hypochlorous acid decomposition in aqueous solutions. Available at: [Link]

-

6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem. Available at: [Link]

- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.

-

(PDF) THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS - ResearchGate. Available at: [Link]

-

(PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010) - ResearchGate. Available at: [Link]

-

Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC - NIH. Available at: [Link]

-

Decomposition of Formic Acid and Acetic Acid into Hydrogen Using Graphitic Carbon Nitride Supported Single Metal Catalyst - MDPI. Available at: [Link]

-

The thermal decomposition of triphenylacetic acid and triphenyl-acetyl chloride. Available at: [Link]

Sources

- 1. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The thermal decomposition of triphenylacetic acid and triphenyl-acetyl chloride | Semantic Scholar [semanticscholar.org]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.iupac.org [publications.iupac.org]

4,5,6-Trichloronicotinic Acid: A Versatile Polychlorinated Building Block for Advanced Organic Synthesis

Introduction: The Strategic Value of Polychlorinated Pyridines

In the landscape of modern medicinal and agricultural chemistry, heterocyclic compounds form the backbone of a vast array of bioactive molecules. Among these, the pyridine scaffold is of paramount importance, being a core component in numerous FDA-approved drugs.[1] The strategic functionalization of this ring system is a key driver of innovation, and the introduction of multiple halogen atoms, particularly chlorine, offers a powerful handle for synthetic chemists. Polychlorinated pyridines serve as versatile building blocks, where the electron-withdrawing nature of the chlorine atoms not only modulates the electronic properties of the ring but also activates it for a range of chemical transformations. This guide focuses on a specific, highly functionalized derivative: 4,5,6-trichloronicotinic acid . This molecule, featuring three chlorine substituents and a carboxylic acid group, presents a unique combination of reactive sites, making it a valuable precursor for the synthesis of complex molecular architectures. This document will provide a comprehensive technical overview of its synthesis, reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale |

| Molecular Formula | C₆H₂Cl₃NO₂ | Based on the chemical structure. |

| Molecular Weight | 226.45 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white solid | Typical for small organic carboxylic acids. |

| Melting Point | Expected to be relatively high | The planar structure, potential for hydrogen bonding via the carboxylic acid, and dipole-dipole interactions from C-Cl bonds would lead to a stable crystal lattice. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., THF, DMF, DMSO) | The carboxylic acid group imparts some water solubility, but the three chlorine atoms increase lipophilicity. |

| pKa | Expected to be lower than nicotinic acid (~4.9) | The strong electron-withdrawing inductive effect of the three chlorine atoms would increase the acidity of the carboxylic acid proton. |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. The following are predicted spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing a single resonance for the aromatic proton.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 ppm | Singlet | 1H | H-2 |

-

Causality : The proton at the C-2 position is deshielded by the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group. The three chlorine atoms on the other side of the ring will also contribute to the overall electron deficiency of the pyridine ring, further shifting this proton downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the six unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ) | Assignment |

| ~165-170 ppm | C=O (Carboxylic acid) |

| ~150-155 ppm | C-2 |

| ~145-150 ppm | C-6 |

| ~135-140 ppm | C-4 |

| ~130-135 ppm | C-5 |

| ~125-130 ppm | C-3 |

-

Expertise & Experience : The chemical shifts are estimated based on the known effects of substituents on the pyridine ring. The carbons bearing chlorine atoms (C-4, C-5, C-6) will be significantly downfield. The carboxylic acid carbon (C=O) will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Frequency Range (cm⁻¹) | Vibration |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 1700-1730 | C=O stretch (carboxylic acid) |

| 1550-1600 | C=C and C=N stretching (pyridine ring) |

| 1000-1200 | C-Cl stretching |

-